molecular formula C17H26Cl2N2O2 B5378358 1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride

1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride

Cat. No.: B5378358
M. Wt: 361.3 g/mol
InChI Key: MBPXBZFHGXWOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an ethanol moiety

Preparation Methods

The synthesis of 1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the phenyl group and the ethanol moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride can be compared with other similar compounds, such as those containing furan rings or phenyl groups. These comparisons can highlight the unique properties and potential advantages of this compound. Similar compounds may include derivatives of furan or phenyl ethanol, each with distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.2ClH/c1-13(20)14-4-6-15(7-5-14)17-9-8-16(21-17)12-18-10-11-19(2)3;;/h4-9,13,18,20H,10-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPXBZFHGXWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCN(C)C)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.